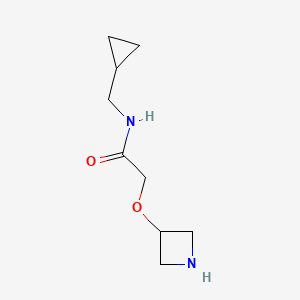
2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H12FNO. It is a derivative of phenylethanolamine, featuring a fluorine atom and a methyl group on the aromatic ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-ol typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with nitromethane to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and reaction conditions can be optimized to enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure efficient and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 4-fluoro-3-methylbenzaldehyde or 4-fluoro-3-methylacetophenone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. The fluorine atom may enhance the compound’s stability and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-1-(3-fluoro-4-methylphenyl)ethan-1-ol
- 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol
- 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one
Uniqueness
2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-ol is unique due to the specific positioning of the fluorine and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct properties and applications compared to its analogs .
Propriétés
Formule moléculaire |
C9H12FNO |
|---|---|
Poids moléculaire |
169.20 g/mol |
Nom IUPAC |
2-amino-1-(4-fluoro-3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO/c1-6-4-7(9(12)5-11)2-3-8(6)10/h2-4,9,12H,5,11H2,1H3 |
Clé InChI |
BYIAKDOTQNJMKG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(CN)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methanol](/img/structure/B13619116.png)









